molecular formula C11H8Cl2N2O3 B2811572 1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 926254-12-8

1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2811572
CAS No.: 926254-12-8
M. Wt: 287.1
InChI Key: YKEAVZCIRKMNLH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a chemical compound characterized by its dichlorophenyl group and a tetrahydropyridazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with a suitable keto acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the tetrahydropyridazine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pH control to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions involving the dichlorophenyl group can be achieved using nucleophilic substitution with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Nucleophiles like amines or alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Amino derivatives, alkylated products.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)piperazine

  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU)

  • 1-(3,4-Dichlorophenyl)ethanol

Uniqueness: 1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its specific tetrahydropyridazine ring structure, which differentiates it from other compounds with similar dichlorophenyl groups

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-2-1-6(5-8(7)13)15-10(16)4-3-9(14-15)11(17)18/h1-2,5H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEAVZCIRKMNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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